![molecular formula C12H17FN2O B1300871 1-[2-(2-Fluorophenoxy)ethyl]piperazine CAS No. 401481-90-1](/img/structure/B1300871.png)

1-[2-(2-Fluorophenoxy)ethyl]piperazine

Vue d'ensemble

Description

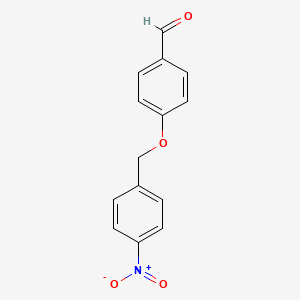

1-[2-(2-Fluorophenoxy)ethyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of 1-[2-(2-Fluorophenoxy)ethyl]piperazine includes a 2-fluorophenoxy moiety attached to an ethyl chain, which is further connected to a piperazine ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of therapeutic agents for cocaine abuse and serotonin-selective reuptake inhibitors (SSRIs).

Synthesis Analysis

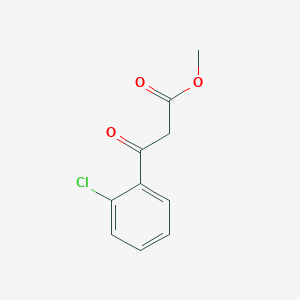

The synthesis of related piperazine derivatives has been extensively studied. For instance, compounds similar to 1-[2-(2-Fluorophenoxy)ethyl]piperazine have been synthesized as potential cocaine-abuse therapeutic agents, with modifications to the phenylpropyl moiety and the introduction of hydroxyl groups to form oil-soluble prodrugs . Additionally, chiral piperazines with a hydroxyl group in the S configuration have been synthesized, showing selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) . The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has also been reported, with the compounds characterized by IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been elucidated, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Although this is not the exact compound , it provides insight into the structural characteristics that may be present in similar piperazine derivatives.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the introduction of oxygen-containing functionalities to the propyl side chain of related compounds has been shown to affect their affinity for the DAT . The presence of various substituents such as fluoro, hydroxyl, methoxyl, and methyl groups has been explored to understand their impact on the affinity for DAT and SERT .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[2-(2-Fluorophenoxy)ethyl]piperazine and its analogs are crucial for their potential therapeutic applications. The addition of hydroxy and methoxy substituents has resulted in potent and selective ligands for the DAT . The optically pure phenyl- and non-phenyl-substituted analogs have shown binding affinity for DAT, with the S configuration being more selective . The antimicrobial activities of novel substituted derivatives have also been evaluated, with some compounds showing potent activities .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has shown that derivatives of 1-[2-(2-Fluorophenoxy)ethyl]piperazine have been synthesized and evaluated for their potential as serotonin-selective reuptake inhibitors (SSRIs), aiming for an improved adverse reaction profile compared to traditional SSRIs. These efforts are part of a broader endeavor to develop compounds with better therapeutic profiles and fewer side effects (Dorsey et al., 2004).

Development of Therapeutic Agents

Further studies have focused on the development of long-acting dopamine transporter ligands, which are considered potential therapeutic agents for cocaine abuse. Here, hydroxylated derivatives of this compound were synthesized and evaluated, revealing significant insights into their enantioselectivity and interaction with dopamine and serotonin transporters (Hsin et al., 2002).

Radiolabeled Antagonists for PET Studies

Another notable application is the use of 1-[2-(2-Fluorophenoxy)ethyl]piperazine derivatives as radiolabeled antagonists for studying serotonin receptors through positron emission tomography (PET). These compounds provide valuable tools for researching the serotonergic system in various neuropsychiatric disorders (Plenevaux et al., 2000).

Antimicrobial Studies

The compound and its derivatives have also been explored for their antimicrobial properties. Amide derivatives of quinolone linked with 1-[2-(2-Fluorophenoxy)ethyl]piperazine have shown activity against various bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2007).

Antitumor Activity

Research into the antitumor activity of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has demonstrated significant inhibitory activity against tumor cells. These findings suggest the potential of these compounds in cancer therapy (Ding et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-(2-fluorophenoxy)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDLWEFXRRUFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354051 | |

| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Fluorophenoxy)ethyl]piperazine | |

CAS RN |

401481-90-1 | |

| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)